molecular formula C12H14O2 B13822035 (R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol

(R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol

Cat. No.: B13822035
M. Wt: 190.24 g/mol
InChI Key: JXEVRCMCTBQCHC-LBPRGKRZSA-N
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Description

®-(-)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It features a naphthyl group attached to a chiral ethanediol moiety, making it a valuable building block for the synthesis of various enantioenriched compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol typically involves the enantioselective reduction of 2-naphthyl ketones. One common method is the asymmetric reduction of 2-acetylnaphthalene using chiral catalysts or reagents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired chiral diol with high enantioselectivity .

Industrial Production Methods

Industrial production of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-naphthyl ketones to the corresponding chiral diols. The reaction conditions are optimized to achieve high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the diol can yield hydrocarbons or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Borane or lithium aluminum hydride.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: 2-naphthyl diketones or carboxylic acids.

    Reduction: 2-naphthyl alcohols or hydrocarbons.

    Substitution: 2-naphthyl halides or ethers.

Scientific Research Applications

®-(-)-1-(2-Naphthyl)-1,2-ethanediol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which ®-(-)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects depends on its specific application. In asymmetric synthesis, the chiral diol interacts with substrates and catalysts to induce enantioselectivity. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates, leading to the formation of enantioenriched products.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol: The enantiomer of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol, with opposite optical rotation.

    2-Naphthylmethanol: A related compound with a single hydroxyl group attached to the naphthyl ring.

    2-Naphthylamine: A compound with an amino group attached to the naphthyl ring.

Uniqueness

®-(-)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its chiral nature and the presence of two hydroxyl groups, which make it a versatile building block for the synthesis of various enantioenriched compounds. Its ability to induce enantioselectivity in reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol

InChI

InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m0/s1

InChI Key

JXEVRCMCTBQCHC-LBPRGKRZSA-N

Isomeric SMILES

C1C=CCC2=C1C=CC(=C2)[C@H](CO)O

Canonical SMILES

C1C=CCC2=C1C=CC(=C2)C(CO)O

Origin of Product

United States

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